4-({(1Z)-1-[1-(4-methoxyphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide
Description
This compound is a pyrazolone derivative featuring a 4-methoxyphenyl group at position 1, a propyl substituent at position 3, and a benzenesulfonamide moiety linked via an ethylideneamino bridge. Its molecular formula is C₂₄H₂₇N₅O₄S, with a molecular weight of 481.6 g/mol. The structure combines electron-donating (methoxy) and lipophilic (propyl) groups, which influence its solubility, stability, and biological interactions .
Properties
Molecular Formula |
C21H24N4O4S |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
4-[1-[2-(4-methoxyphenyl)-3-oxo-5-propyl-1H-pyrazol-4-yl]ethylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C21H24N4O4S/c1-4-5-19-20(14(2)23-15-6-12-18(13-7-15)30(22,27)28)21(26)25(24-19)16-8-10-17(29-3)11-9-16/h6-13,24H,4-5H2,1-3H3,(H2,22,27,28) |
InChI Key |
BKZRSWAMKDACQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)C(=NC3=CC=C(C=C3)S(=O)(=O)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(1Z)-1-[1-(4-methoxyphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide typically involves multiple steps:
-
Formation of the Pyrazole Core: : The pyrazole ring can be synthesized via the reaction of a 1,3-diketone with hydrazine or its derivatives. For instance, 1-(4-methoxyphenyl)-3-propyl-1,3-diketone can react with hydrazine hydrate to form the pyrazole core.
-
Introduction of the Sulfonamide Group: : The benzenesulfonamide moiety can be introduced through a nucleophilic substitution reaction. This involves reacting the pyrazole derivative with a sulfonyl chloride, such as benzenesulfonyl chloride, under basic conditions.
-
Formation of the Final Compound: : The final step involves the condensation of the pyrazole derivative with an appropriate aldehyde or ketone to form the desired compound. This step may require specific catalysts and reaction conditions to ensure the formation of the (1Z)-isomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
-
Reduction: : Reduction reactions could target the carbonyl groups within the pyrazole ring, potentially converting them to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield a phenol, while reduction of the carbonyl groups could produce alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzenesulfonamide compounds exhibit promising antimicrobial properties . The presence of the pyrazole ring enhances the compound's ability to inhibit bacterial growth. A study evaluating similar compounds demonstrated significant activity against various pathogens, with some derivatives showing minimum inhibitory concentrations (MICs) in the low micromolar range .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 5 | Staphylococcus aureus |
| Compound B | 10 | Escherichia coli |
| 4-({(1Z)-1-[1-(4-methoxyphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide | TBD | TBD |
Anticancer Potential
The anticancer potential of this compound has been investigated through various studies focusing on its ability to inhibit carbonic anhydrases (CAs), which are enzymes implicated in tumor growth and metastasis. A recent study reported that related sulfonamide derivatives exhibited selective inhibition of CA IX, a target for cancer therapy .
| Compound | IC (nM) | Target Enzyme |
|---|---|---|
| Compound C | 50 | CA IX |
| Compound D | 100 | CA XII |
| This compound | TBD | TBD |
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, compounds similar to this compound have shown potential as anti-inflammatory agents. The inhibition of pro-inflammatory cytokines has been documented in vitro, suggesting that this compound may modulate inflammatory pathways effectively .
Case Studies
Case Study 1: Antileishmanial Activity
A study focusing on pyrazole derivatives demonstrated that certain compounds exhibited significant antileishmanial activity against Leishmania spp., with IC values comparable to standard treatments . The structure of this compound suggests it could be a candidate for further investigation in this area.
Case Study 2: Inhibition of Carbonic Anhydrase
In a study assessing the inhibition of carbonic anhydrases by benzenesulfonamide derivatives, several candidates were identified with promising selectivity profiles. The results indicated that modifications to the sulfonamide moiety could enhance potency against specific isoforms like CA IX .
Mechanism of Action
The mechanism by which 4-({(1Z)-1-[1-(4-methoxyphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The sulfonamide group could inhibit enzyme activity by mimicking the natural substrate or by binding to the active site.
Comparison with Similar Compounds
4-(2-{[(1Z)-1-(3-Methyl-5-Oxo-1-Phenyl-1,5-Dihydro-4H-Pyrazol-4-Ylidene)Ethyl]Amino}Ethyl)Benzenesulfonamide
- Molecular Formula : C₂₀H₂₂N₄O₃S
- Molecular Weight : 398.5 g/mol
- Key Differences :
- Replaces the 4-methoxyphenyl group with a simple phenyl ring, reducing electron-donating effects.
- Lacks the propyl substituent at position 3 (replaced by a methyl group).
- Implications : The absence of methoxy and propyl groups may decrease lipophilicity and alter binding affinity in biological systems .
Methyl {(4Z)-1-(4-Methoxyphenyl)-5-Oxo-4-[1-(Propylamino)Ethylidene]-4,5-Dihydro-1H-Pyrazol-3-Yl}Acetate
- Molecular Formula : C₂₂H₂₈N₄O₅
- Molecular Weight : 428.5 g/mol
- Key Differences: Contains a propylamino group instead of a propyl chain. Includes an ester (acetate) group at position 3.
Methyl [(4Z)-1-(4-Methoxyphenyl)-5-Oxo-4-(1-{[2-(Trifluoromethoxy)Phenyl]Amino}Ethylidene)-4,5-Dihydro-1H-Pyrazol-3-Yl]Acetate
- Molecular Formula : C₂₃H₂₁F₃N₄O₅
- Molecular Weight : 502.4 g/mol
- Key Differences :
- Substitutes the propyl group with a trifluoromethoxy-aniline moiety.
- Implications : The trifluoromethoxy group is a strong electron-withdrawing substituent, which could enhance metabolic stability but reduce solubility .
4-(3-Methyl-5-Oxo-1-Phenyl-4,5-Dihydro-1H-Pyrazol-4-Ylazo)-Benzenesulfonamide
- Molecular Formula : C₁₇H₁₄N₆O₃S
- Molecular Weight : 398.4 g/mol
- Key Differences: Contains an azo (-N=N-) linkage instead of an ethylideneamino bridge. Lacks the methoxy and propyl groups.
- Implications : The azo group increases rigidity and may confer photostability, but it reduces conformational flexibility compared to the target compound .
Structural and Functional Analysis
Substituent Effects
- 4-Methoxyphenyl Group : Enhances electron density on the pyrazolone ring, improving interactions with aromatic residues in enzymes or receptors .
- Benzenesulfonamide : Provides hydrogen-bonding sites (NH₂ and SO₂ groups), critical for binding to targets like carbonic anhydrases .
Data Table: Comparative Overview
Biological Activity
4-({(1Z)-1-[1-(4-methoxyphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide is a complex organic compound with potential biological activities. Its structural features include a benzenesulfonamide moiety and a pyrazole ring, which are known to exhibit various pharmacological properties. This article synthesizes available research on the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 428.5 g/mol. Its structure indicates the presence of functional groups that contribute to its biological activity, including:
- Sulfonamide group : Known for antibacterial properties.
- Pyrazole ring : Associated with anti-inflammatory and analgesic effects.
- Methoxyphenyl group : Enhances lipophilicity and may improve bioavailability.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in disease pathways, such as cyclooxygenase (COX) and phospholipase A2, which are critical in inflammation and pain signaling pathways.
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation and induce apoptosis, potentially through the modulation of cell signaling pathways related to growth and survival.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
Several studies have explored the biological activity of structurally similar compounds:
- Anticancer Activity : A study on pyrazole derivatives demonstrated significant growth inhibition against various cancer cell lines, indicating that modifications in the pyrazole structure can enhance anticancer properties. The compound showed promising results in inhibiting cell proliferation in vitro, with IC50 values comparable to established anticancer agents .
- Enzyme Inhibition : Research on sulfonamide derivatives has shown their effectiveness in inhibiting enzymes like COX, which play a crucial role in inflammatory processes. This suggests that the target compound may also exhibit similar enzyme inhibition capabilities .
- Molecular Docking Studies : Computational studies using molecular docking have indicated strong binding affinities between the compound and various protein targets involved in disease processes. This provides insight into its potential mechanisms of action at the molecular level .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
